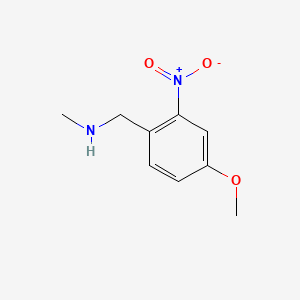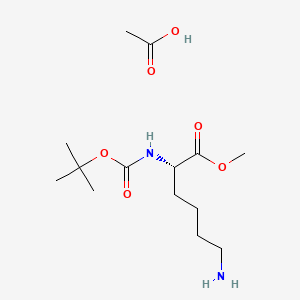
Boc-赖氨酸甲酯乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Lys-OMe Acetate, also known as Boc-L-lysine methyl ester, is a derivative of the amino acid Lysine . It is efficiently hydrolyzed by enzymes such as thrombin and trypsin .
Synthesis Analysis
Boc-Lys-OMe Acetate can be synthesized using calcium iodide as an additive in ester hydrolysis, which allows for the saponification of compounds containing both Fmoc and Boc protecting groups simultaneously .Molecular Structure Analysis
The molecular formula of Boc-Lys-OMe Acetate is C₁₂H₂₄N₂O₄ . Its molecular weight is 260.33 . The structure of Boc-Lys-OMe Acetate includes a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
Boc-Lys-OMe Acetate undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitated by the use of a catalyst .科学研究应用
N α-乙酰化寡赖氨酸的N-甲基酰胺合成
“Boc-赖氨酸甲酯乙酸盐”可用于合成N α-乙酰化寡赖氨酸的N-甲基酰胺。 该过程涉及创建额外的肽键以及使用保护基团进行合成 .
组蛋白的研究
该化合物可用于研究组蛋白,它是染色质(一种脱氧核糖核蛋白(DNP))主要结构单元的基本蛋白成分。 组蛋白的多阳离子性质是它们与DNA相互作用的基本静电形式的原因 .
N-Boc脱保护
“Boc-赖氨酸甲酯乙酸盐”可用于一种高效且可持续的N-Boc脱保护方法,该方法利用胆碱氯化物/对甲苯磺酸深共熔溶剂(DES)作为反应介质和催化剂 .
绿色化学
该化合物可用于绿色化学,特别是在开发更可持续的N-Boc脱保护方法方面。 所采用的条件允许以优异的收率脱保护各种N-Boc衍生物 .
脂肪族和芳香族胺的BOC保护
作用机制
Target of Action
Boc-Lys-OMe acetate salt, also known as Boc-L-lysine methyl ester, primarily targets enzymes such as thrombin and trypsin . These enzymes play a crucial role in various biological processes, including blood coagulation (thrombin) and protein digestion (trypsin).
Mode of Action
The compound interacts with its targets (thrombin and trypsin) through a process known as hydrolysis . This interaction results in the removal of the tert-butoxycarbonyl (Boc) group, a protective group used to prevent the amino group on lysine from reacting during peptide chain assembly .
Biochemical Pathways
The hydrolysis of Boc-Lys-OMe acetate salt by thrombin and trypsin affects the protein synthesis pathway . Specifically, it influences the step involving the assembly of peptide chains. The removal of the Boc group allows for the subsequent bonding of amino acids, thereby facilitating the formation of peptides and proteins .
Result of Action
The primary result of Boc-Lys-OMe acetate salt’s action is the deprotection of the amino group on lysine , which is a crucial step in protein synthesis . This deprotection allows for the continuation of peptide chain assembly, thereby influencing the structure and function of the resulting proteins.
Action Environment
The action of Boc-Lys-OMe acetate salt can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as certain solvents, can also impact the efficiency of the deprotection process .
安全和危害
未来方向
Boc-Lys-OMe Acetate has potential applications in peptide synthesis . Future research may explore the use of Boc-protected amino acid ionic liquids in organic synthesis, as they can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
生化分析
Biochemical Properties
Boc-Lys-OMe acetate salt plays a significant role in biochemical reactions. It is efficiently hydrolyzed by enzymes such as thrombin and especially trypsin . This interaction with enzymes like thrombin and trypsin is crucial in the regulation of various biochemical processes.
Cellular Effects
The effects of Boc-Lys-OMe acetate salt on cells are primarily related to its role in protein synthesis. As a protected form of lysine, it is involved in the stepwise construction of peptides, allowing for the sequential addition of amino acids without interference from reactive side groups . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Boc-Lys-OMe acetate salt exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group prevents the amino group on lysine from reacting, allowing for the controlled addition of amino acids during peptide chain assembly . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Lys-OMe acetate salt can change over time. For instance, the presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications . This property is particularly important for long-term studies involving in vitro or in vivo models.
属性
IUPAC Name |
acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQHZKIYBAMWEX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

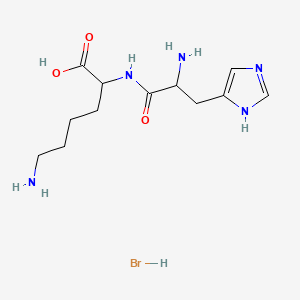
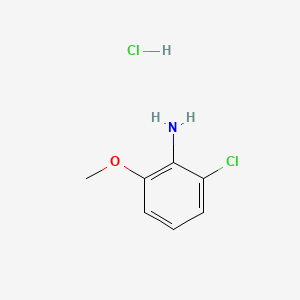
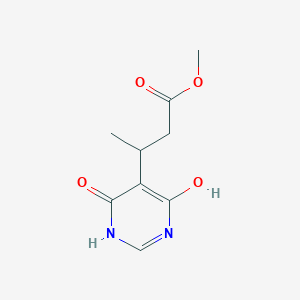
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
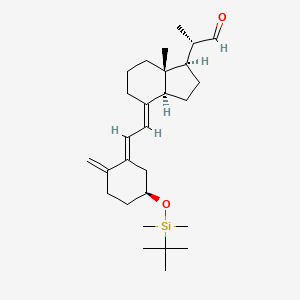
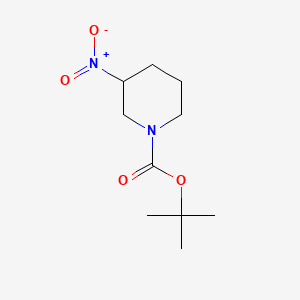
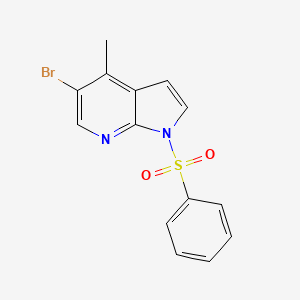

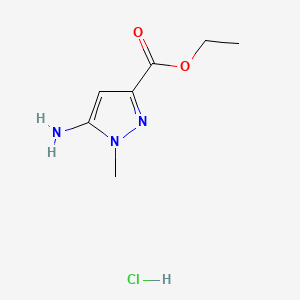
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)

